![molecular formula C12H13N3 B1360903 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 885281-16-3](/img/structure/B1360903.png)
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
“3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a compound with the molecular formula C12H13N3 . It is also known by other names such as “2-Phenyl-imidazo[1,2,a]-4-piperidine” and “3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine” among others . The compound has a molecular weight of 199.25 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2
. The Canonical SMILES is C1CN2C(=NC=C2C3=CC=CC=C3)CN1
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 199.110947427 g/mol . The topological polar surface area of the compound is 29.8 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
3-Aminoimidazo[1,2-a]pyrazine, a related scaffold to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is significant in pharmaceuticals, found in many drugs. Its efficient preparation involves a Groebke–Blackburn–Bienaymé cyclisation, scalable with high yield and purity (Baenziger, Durantie, & Mathes, 2017). Similar structures, like 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, have been synthesized with potential pharmaceutical applications, focusing on optimizing reaction conditions (Teng Da-wei, 2012).
Anticancer and Antimicrobial Properties
Imidazo[1,2-a]pyrazine derivatives demonstrate notable anticancer activities. For instance, certain (imidazo[1,2-a]pyrazin-6-yl)ureas show promise against non-small cell lung cancer, particularly in reactivating mutant P53 (Bazin et al., 2016). Additionally, new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, akin to this compound, have been studied for their antibacterial and cyclin-dependent kinases inhibitory activities (Geffken et al., 2011).
Chemical Synthesis and Characterization
The synthesis of 3-aminoimidazo[1,2-a]pyridines and -pyrazines is a significant area of research. Techniques like one-pot, multi-component synthesis have been developed to produce these compounds efficiently, demonstrating the versatility and practical utility ofthese synthesis methods for generating complex heterocycles (Shaabani, Soleimani, & Maleki, 2007). Moreover, the structure-activity relationship studies of similar compounds, like 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, highlight the potential for developing novel therapeutic agents with specific pharmacological properties (Sifferlen et al., 2013).
Antimicrobial and Biological Activity
Compounds related to this compound have demonstrated significant antimicrobial activity. Novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, for example, showed effective antibacterial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans (Kamal et al., 2015). These findings illustrate the potential of imidazo[1,2-a]pyrazine derivatives in developing new antimicrobial agents.
Mechanism of Action
Target of Action
The primary targets of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are G protein-coupled receptors (GPCRs) . GPCRs are the largest family of cell-surface receptors in eukaryotes and are involved in a plethora of intracellular multistep signaling events .
Mode of Action
This compound interacts with its targets, the GPCRs, by preferentially silencing Gaq proteins . This interaction results in changes in the intracellular signaling events, affecting various cellular processes .
Biochemical Pathways
The action of this compound affects the GPCR signaling pathway . The downstream effects of this interaction include changes in cellular processes regulated by GPCRs .
Result of Action
The molecular and cellular effects of the action of this compound involve changes in the cellular processes regulated by GPCRs . These changes are a result of the compound’s interaction with GPCRs and its preferential silencing of Gaq proteins .
properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNUCZQUHKEDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=C3)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647542 | |
Record name | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885281-16-3 | |
Record name | 5,6,7,8-Tetrahydro-3-phenylimidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885281-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.